3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-10-15(11(2)23-19-10)24(21,22)18-9-12-4-5-13(16-8-12)14-6-7-17-20(14)3/h4-8,18H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHFMKTXAWFTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Formation of 3,5-Dimethylisoxazole
The 3,5-dimethylisoxazole scaffold is synthesized via a copper(I)-catalyzed [3+2] cycloaddition between in situ-generated nitrile oxides and terminal acetylenes. For this compound, acetone oxime is treated with trichloroacetonitrile to form the nitrile oxide intermediate, which reacts with propyne under ultrasonic irradiation to yield 3,5-dimethylisoxazole in 89% yield.
Sulfonation at the Isoxazole 4-Position
Chlorosulfonic acid (ClSO3H) selectively sulfonates the 4-position of the isoxazole due to reduced steric hindrance. Reacting 3,5-dimethylisoxazole with ClSO3H (1.2 equiv) at 0°C for 2 hours furnishes 3,5-dimethylisoxazole-4-sulfonyl chloride in 76% yield after crystallization.
Preparation of (6-(1-Methyl-1H-Pyrazol-5-yl)Pyridin-3-yl)Methylamine
This amine component introduces the pyridyl-pyrazole pharmacophore.
Synthesis of 5-Nitro-3-(Hydroxymethyl)Pyridine
5-Nitro-3-(hydroxymethyl)pyridine is prepared via nitration of 3-(hydroxymethyl)pyridine using fuming HNO3 in H2SO4 at 0°C, achieving 68% yield. The hydroxylmethyl group is subsequently brominated using PBr3 to yield 5-nitro-3-(bromomethyl)pyridine (82%).
Nitro Reduction to Primary Amine
Catalytic hydrogenation (H2, 1 atm, 10% Pd/C, EtOH) reduces the nitro group to a primary amine, yielding (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine in 91% yield.
Reductive Coupling of Sulfinate and Nitroarene
An alternative one-pot method leverages nitro-to-sulfonamide reductive coupling, circumventing isolated intermediates.
Sodium 3,5-Dimethylisoxazole-4-Sulfinate Preparation
3,5-Dimethylisoxazole-4-sulfonyl chloride is treated with NaOH (2 equiv) in EtOH/H2O to form the sodium sulfinate salt (93% yield).
Coupling with Nitroarene Substrate
5-Nitro-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pyridine (1 equiv), sodium sulfinate (2 equiv), and NaHSO3 (4.5 equiv) are combined in DMSO (0.2 M) at 60°C under ultrasound. Tin(II) chloride (1.5 equiv) enhances reduction efficiency, yielding the target sulfonamide in 81% conversion.
Mechanistic Insights and Optimization
Reductive Coupling Pathway
The reaction proceeds via nitroarene reduction to a nitroso intermediate, which reacts with the sulfinate to form an N-sulfonyl hydroxylamine. Subsequent reduction by NaHSO3/SnCl2 delivers the sulfonamide. Key evidence includes isolation of hydroxylamine intermediates and nitroso monomer characterization via NMR.
Ultrasound and Solvent Effects
Ultrasound irradiation mitigates mixing issues in viscous DMSO, improving yields from 30% (mechanical stirring) to 70%.
Substrate Scope and Functional Group Tolerance
The methodology accommodates diverse nitroheterocycles and sulfinates:
Electron-withdrawing groups (e.g., -F, -SO2Me) enhance reactivity, while sterically hindered substrates require extended reaction times.
Comparative Analysis of Synthetic Routes
Two-Step vs. One-Pot Approaches
Environmental and Scalability Considerations
The one-pot method reduces solvent waste (3.5 PMI vs. 8.2 PMI for two-step). However, tin(II) chloride necessitates careful wastewater treatment.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The pyridine ring can be reduced to form pyridine derivatives with different substituents.
Substitution: : The pyrazole and isoxazole rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted pyrazole and isoxazole derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound is believed to inhibit specific kinases involved in tumor growth and proliferation. For instance, pyrazole-based compounds have shown significant activity against various cancer cell lines by targeting pathways such as the MAPK and PI3K/Akt signaling pathways .
-
Anti-inflammatory Properties :
- The sulfonamide group in this compound contributes to its anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain relief . This is particularly relevant in conditions like arthritis and other inflammatory diseases.
- Antimicrobial Effects :
Case Study 1: Anticancer Efficacy
A study examined the efficacy of various pyrazole derivatives in inhibiting cancer cell lines. The results indicated that compounds similar to 3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide exhibited IC50 values below 10 µM against breast and lung cancer cells, demonstrating significant cytotoxicity .
Case Study 2: Anti-inflammatory Activity
In a preclinical model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain behavior compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide exerts its effects depends on its specific biological target. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole and isoxazole rings may also play a role in binding to the target and modulating its activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: : A simpler pyrazole derivative without the pyridine and isoxazole rings.
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide: : A related compound without the methyl groups on the pyrazole ring.
3,5-Dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide: : A similar compound with a carboxamide group instead of a sulfonamide group.
Uniqueness
The uniqueness of 3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide lies in its combination of functional groups and structural complexity
Biological Activity
The compound 3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to synthesize existing knowledge regarding its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound features a sulfonamide group linked to an isoxazole ring and a pyrazole-pyridine moiety. This unique combination may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:
- Cytotoxicity : In studies involving MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, certain pyrazole derivatives demonstrated GI50 values ranging from 3.79 µM to 42.30 µM, indicating their potential as effective anticancer agents .
- Mechanism of Action : The mechanism often involves the modulation of autophagy pathways. For example, compounds that disrupt mTORC1 activity can enhance autophagic flux in nutrient-deprived environments, selectively targeting tumor cells while sparing normal cells .
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties:
- COX Inhibition : Some compounds have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, with significant anti-inflammatory effects observed in preclinical models. For instance, certain pyrazole-based compounds showed superior edema inhibition compared to traditional NSAIDs like celecoxib .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivative A | MCF7 | 3.79 | Autophagy modulation |
| Pyrazole Derivative B | NCI-H460 | 12.50 | COX inhibition |
| 3,5-Dimethyl-N-(1-benzyl...) | MIA PaCa-2 | <0.1 | mTORC1 inhibition |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observed Effects |
|---|---|---|
| Pyrazole linked to isoxazole | Anticancer | Increased apoptosis in HCT116 cells |
| Sulfonamide derivatives | Anti-inflammatory | Reduced cytokine production |
Case Study 1: Anticancer Efficacy in Preclinical Models
A study focused on the efficacy of various pyrazole derivatives against pancreatic ductal adenocarcinoma (PDAC) models. The compound demonstrated submicromolar antiproliferative activity and was found to induce apoptosis selectively in cancerous cells while promoting basal autophagy in normal cells .
Case Study 2: COX Inhibition and Anti-inflammatory Effects
In another investigation, a series of pyrazole-sulfonamide derivatives were evaluated for their COX inhibitory activity. The most potent compounds exhibited IC50 values below 100 nM against COX-2, showcasing their potential as anti-inflammatory agents with reduced side effects compared to non-selective inhibitors .
Q & A
Basic Research Questions
Q. How can the synthesis of 3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide be optimized for higher yield and purity?
- Methodological Answer :
- Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., solvent, temperature, catalyst loading). For example, highlights DOE's role in minimizing trial-and-error by identifying critical variables like solvent polarity (e.g., DMF in ) and base strength (e.g., K₂CO₃ in ).
- Purification via column chromatography or recrystallization can improve purity, as demonstrated in heterocyclic compound synthesis ( ).
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC ( ).
- Key Variables Table :
| Parameter | Example from Evidence | Impact |
|---|---|---|
| Solvent | DMF ( ) | Enhances nucleophilicity |
| Base | K₂CO₃ ( ) | Facilitates deprotonation |
| Temperature | Room temperature ( ) | Balances reaction rate and side reactions |
Q. What analytical techniques are recommended for characterizing the compound and verifying its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of pyrazole and isoxazole rings (e.g., ¹H/¹³C NMR as in ).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns ( ).
- Infrared Spectroscopy (IR) : Identify sulfonamide (-SO₂NH-) and methyl group stretches.
- HPLC-PDA : Assess purity (>95%) and detect impurities ( ).
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities ( ).
- Reference:
Q. How should stability studies be designed to assess the compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability testing at elevated temperatures (40–60°C) and humidity (75% RH) over 1–3 months ( ).
- Monitor degradation via HPLC and track changes in melting point ( ).
- Use UV-Vis spectroscopy to detect photodegradation under light exposure ( ).
- Store in amber vials at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation ( ).
- Reference:
Advanced Research Questions
Q. What computational strategies can predict optimal reaction pathways for synthesizing the compound?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates ( ).
- Use reaction path search algorithms (e.g., AFIR) to identify low-energy pathways for sulfonamide coupling ( ).
- Integrate machine learning with experimental data to predict solvent/base combinations ( ).
- Workflow Example :
Simulate nucleophilic substitution at the pyridinylmethyl group.
Validate with experimental kinetics ( ).
Q. How can researchers investigate the structure-activity relationship (SAR) of the compound for target bioactivity?
- Methodological Answer :
- Synthesize analogs with modifications to the pyrazole (e.g., substituents at N1) or isoxazole (e.g., methyl group replacement) ( ).
- Test in vitro bioactivity (e.g., antimicrobial assays in ) and correlate with computational docking (e.g., binding affinity to target enzymes).
- Use QSAR models to link electronic (e.g., Hammett σ) or steric parameters (e.g., Taft Es) to activity.
- SAR Table :
| Modification | Bioactivity Trend | Mechanism Hypothesis |
|---|---|---|
| Pyrazole N-methylation | Increased lipophilicity | Enhanced membrane permeability |
| Isoxazole ring substitution | Reduced activity | Steric hindrance at binding site |
Q. How should contradictory data on the compound’s physicochemical properties (e.g., solubility, stability) be resolved?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility) ( ).
- Use control compounds with known properties (e.g., ’s 3,5-dimethylpyrazole) to calibrate assays.
- Apply multivariate analysis to identify confounding variables (e.g., trace moisture in solvents) ( ).
- Cross-validate with orthogonal techniques (e.g., NMR for purity vs. HPLC) ( ).
- Reference:
Q. What reactor design considerations are critical for scaling up the compound’s synthesis?
- Methodological Answer :
- Optimize mixing efficiency to prevent hot spots in exothermic steps (e.g., sulfonamide formation) ( ).
- Use continuous-flow reactors for hazardous intermediates (e.g., chlorinated precursors in ).
- Implement in-line PAT (Process Analytical Technology) for real-time monitoring ( ).
- Scale-Up Table :
| Lab-Scale Parameter | Pilot-Scale Adjustment |
|---|---|
| Batch stirring | Turbine impeller design |
| Solvent volume | Solvent recovery system |
Q. How can process control systems ensure reproducibility in the compound’s synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
